molecular formula C9H12N2O4S B10760233 Phenylalanine-N-sulfonamide

Phenylalanine-N-sulfonamide

Cat. No.: B10760233
M. Wt: 244.27 g/mol
InChI Key: PHGMHLLGXKQIDY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Phenylalanine-N-Sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby reducing waste generation. Another method involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol under reflux conditions . This reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

Phenylalanine-N-Sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative coupling of thiols and amines is a notable reaction that produces sulfonamides in a single step . Common reagents used in these reactions include ammonium carbamate and methanol, which serve as the nitrogen and oxygen sources, respectively . The major products formed from these reactions are structurally diverse sulfonamides, which have significant applications in medical chemistry.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

(2S)-3-phenyl-2-(sulfamoylamino)propanoic acid

InChI

InChI=1S/C9H12N2O4S/c10-16(14,15)11-8(9(12)13)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13)(H2,10,14,15)/t8-/m0/s1

InChI Key

PHGMHLLGXKQIDY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.